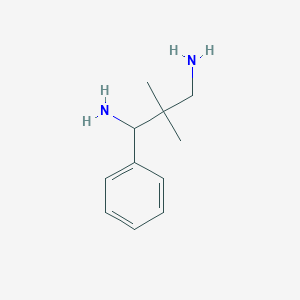

3-Phenyl-2,2-dimethyl-1,3-propanediamine

Description

General Overview of 1,3-Propanediamine Derivatives in Organic Chemistry

1,3-Propanediamine, a simple diamine with the formula H₂N(CH₂)₃NH₂, serves as the parent structure for a vast array of derivatives. wikipedia.org These derivatives are characterized by a three-carbon backbone separating two amino groups. This structural motif makes them valuable building blocks in organic synthesis. wikipedia.org They are integral to the creation of heterocyclic compounds, coordination complexes, and various polymers. wikipedia.orgontosight.ai

Derivatives of 1,3-propanediamine are utilized across diverse sectors. Their amphiphilic nature, combining both hydrophilic amine groups and potentially hydrophobic substituents, makes them suitable for use as surfactants. ontosight.aiontosight.ai In materials science, they are key monomers for producing high-performance polymers such as polyamides and polyurethanes. ontosight.aisigmaaldrich.com Furthermore, their ability to act as bidentate ligands allows them to form stable complexes with metal ions, a property exploited in catalysis and the development of new pharmaceutical agents. ontosight.aisigmaaldrich.comwhamine.com

Structural Features and Unique Characteristics of 3-Phenyl-2,2-dimethyl-1,3-propanediamine

The compound this compound is a substituted diamine with a precise arrangement of functional groups that imparts a unique set of chemical characteristics. Its structure is composed of three key components: a 1,3-propanediamine backbone, a gem-dimethyl group at the central carbon (C2), and a phenyl group at the C3 position.

1,3-Propanediamine Backbone : This core structure provides two primary amine groups, which are centers of basicity and nucleophilicity, allowing the molecule to participate in a wide range of chemical reactions and to coordinate with metal ions. wikipedia.orgontosight.ai

Gem-Dimethyl Group : The presence of two methyl groups on the second carbon atom introduces significant steric hindrance around the molecule's core. This feature can influence the molecule's conformational flexibility and the reactivity of the adjacent amine groups. In polymer applications, such as with the related compound 2,2-dimethyl-1,3-propanediamine (B1293695), this structural element is known to enhance the thermal stability and mechanical properties of the resulting materials. sigmaaldrich.com

Phenyl Group : The attachment of a phenyl ring introduces a bulky, hydrophobic, and aromatic moiety. This group is expected to decrease the compound's solubility in water while increasing its affinity for non-polar organic solvents. The aromatic ring also allows for potential π-stacking interactions, a feature that can be highly influential in the design of specific ligands or in the molecular recognition processes relevant to medicinal chemistry.

Below is a table summarizing the structural components and their anticipated influence on the compound's properties.

| Structural Component | Key Feature | Predicted Influence on Properties |

| 1,3-Propanediamine | Two primary amine groups separated by a propyl chain | Provides basicity, nucleophilicity, and capacity for metal chelation. |

| 2,2-Dimethyl Group | Gem-dimethyl configuration on the central carbon | Introduces steric bulk, restricts bond rotation, and may enhance thermal stability in polymers. |

| 3-Phenyl Group | Aromatic, hydrophobic ring | Decreases water solubility, increases non-polar solubility, and enables π-stacking interactions. |

Contextualization within Diamine Research and its Synthetic Utility

Diamines are cornerstone reagents in synthetic organic chemistry. wikipedia.org While significant research has been devoted to 1,2-diamines, the synthetic methodologies and applications of 1,3-diamines continue to be an active area of investigation. These compounds are crucial for synthesizing molecules with specific three-dimensional arrangements. nih.gov

The synthetic utility of 1,3-diamine derivatives is extensive:

Polymer Chemistry : They serve as monomers or curing agents, reacting with diacids or diisocyanates to form polyamides and polyurethanes with tailored properties. The structure of the diamine directly impacts the mechanical strength and thermal resistance of the final polymer. sigmaaldrich.com

Catalysis : As bidentate ligands, they can coordinate with transition metals to form catalysts used in a variety of chemical transformations, including asymmetric synthesis, where creating specific chiral molecules is essential. sigmaaldrich.comnih.gov

Pharmaceutical and Agrochemical Synthesis : The 1,3-diamine scaffold is present in numerous biologically active molecules. These compounds are often used as intermediates in the multi-step synthesis of complex drugs and pesticides. ontosight.aiontosight.aisigmaaldrich.com

This compound, with its unique combination of steric hindrance and aromaticity, represents a specialized building block within this class. Its structure could be leveraged to create highly specific catalysts or to introduce rigidity and hydrophobicity into polymer chains.

Significance of Investigating this compound in Contemporary Chemical Science

The investigation of novel molecular structures is a primary driver of innovation in chemical science. The specific architecture of this compound suggests it could be a valuable, albeit currently under-explored, tool for chemists.

The potential significance of this compound lies in several areas. In materials science, its sterically hindered and aromatic nature could be exploited to synthesize specialty polymers with high thermal stability, specific mechanical properties, and low water absorption. In catalysis, if resolved into its individual enantiomers, it could serve as a chiral ligand for asymmetric reactions, where precise control over product stereochemistry is paramount. In medicinal chemistry, the compound's scaffold could be a starting point for developing new therapeutic agents, where the phenyl group could interact with biological targets and the diamine portion provides points for further functionalization.

The current lack of extensive research literature focused specifically on this compound highlights an opportunity for future scientific inquiry. A thorough characterization of its physical properties, reactivity, and performance in various applications would be a valuable contribution to the field of synthetic chemistry.

To provide a reference point, the known physical properties of the parent 1,3-propanediamine and the closely related 2,2-dimethyl-1,3-propanediamine are presented below.

| Property | 1,3-Propanediamine | 2,2-Dimethyl-1,3-propanediamine |

| Molecular Formula | C₃H₁₀N₂ | C₅H₁₄N₂ |

| Molar Mass | 74.13 g/mol nih.gov | 102.18 g/mol nih.gov |

| Boiling Point | 140.1 °C wikipedia.org | 152-154 °C sigmaaldrich.com |

| Melting Point | -12 °C wikipedia.org | 29-31 °C sigmaaldrich.com |

| Density | 0.888 g/mL wikipedia.org | 0.851 g/mL at 25 °C sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2,2-dimethyl-1-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C11H18N2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10H,8,12-13H2,1-2H3 |

InChI Key |

WYRPKSLQELDTSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Reactivity Profile and Derivative Synthesis of 3 Phenyl 2,2 Dimethyl 1,3 Propanediamine

Reactions at Amine Centers

The nucleophilic nature of the primary amine groups in 3-Phenyl-2,2-dimethyl-1,3-propanediamine makes them susceptible to reactions with various electrophiles. These reactions are fundamental to the synthesis of numerous derivatives with modified properties and applications.

Acylation and Alkylation Reactions

Acylation and alkylation reactions target the lone pair of electrons on the nitrogen atoms of the amine groups, leading to the formation of amides and substituted amines, respectively.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides results in the formation of N,N'-diacyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally stable compounds and can serve as intermediates for further synthetic transformations.

Alkylation: Alkylation of the amine groups can be achieved using alkyl halides or other alkylating agents. The degree of alkylation, whether mono-, di-, tri-, or tetra-alkylation, can be controlled by the stoichiometry of the reactants and the reaction conditions. These reactions expand the structural diversity of derivatives obtainable from the parent diamine. For instance, N,N'-dimethyl-1,3-propanediamine is synthesized through the alkylation of 1,3-propanediamine. nih.govwikipedia.org

| Reactant | Reagent | Product Type |

| This compound | Acid Chloride | N,N'-Diacyl-3-phenyl-2,2-dimethyl-1,3-propanediamine |

| This compound | Alkyl Halide | N-Alkyl-3-phenyl-2,2-dimethyl-1,3-propanediamine |

Schiff Base Condensation Reactions

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

These Schiff base formations are often reversible and can be catalyzed by either acid or base. The resulting imines are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are important intermediates in organic synthesis. For example, Schiff bases derived from the condensation of salicylaldehyde (B1680747) with various diamines are well-documented. jocpr.comresearchgate.net The reaction of m-phenylenediamine (B132917) with salicylaldehyde, for instance, yields a Schiff base in a 1:2 amine to aldehyde ratio. researchgate.net These Schiff bases can act as ligands, coordinating with metal ions to form stable metal complexes. jocpr.com

Formation of Cyclic and Heterocyclic Derivatives

The bifunctional nature of this compound, possessing two nucleophilic amine centers, makes it a valuable precursor for the synthesis of various cyclic and heterocyclic compounds. These reactions often involve condensation with bifunctional electrophiles.

For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of seven-membered diazepine (B8756704) rings. Similarly, reactions with other reagents can yield a variety of heterocyclic systems, such as pyrimidines or imidazolidines, depending on the nature of the condensing agent. The formation of 1,3-oxazolidines from the reaction of aminopolyols with arylaldehydes is a well-studied example of such cyclization reactions. nih.gov

Reactions Involving the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The directing effects of the existing substituent will influence the position of the incoming electrophile.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comyoutube.com

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) is typically carried out in the presence of a Lewis acid catalyst. youtube.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be accomplished using fuming sulfuric acid.

Friedel-Crafts Reactions: These reactions involve the introduction of an acyl or alkyl group onto the aromatic ring using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst. youtube.com

The position of substitution (ortho, meta, or para) is governed by the directing effect of the 2,2-dimethyl-1,3-diaminopropyl substituent.

| Reaction | Reagents | Functional Group Introduced |

| Nitration | HNO3, H2SO4 | -NO2 |

| Bromination | Br2, FeBr3 | -Br |

| Sulfonation | SO3, H2SO4 | -SO3H |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | -COR |

| Friedel-Crafts Alkylation | RCl, AlCl3 | -R |

Functionalization of the Phenyl Ring for Derivative Synthesis

The functional groups introduced onto the phenyl ring through electrophilic aromatic substitution can be further modified to synthesize a diverse array of derivatives. For example, a nitro group can be reduced to an amino group, which can then undergo a host of subsequent reactions. A halogen atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These subsequent transformations significantly expand the synthetic utility of this compound, allowing for the creation of complex molecules with tailored properties.

Exploration of the 2,2-Dimethyl Substitution Impact on Reactivity, including Steric Hindrance Effects

The substitution of two methyl groups on the second carbon of the 1,3-propanediamine backbone has a profound impact on the molecule's reactivity, primarily due to steric hindrance and the Thorpe-Ingold effect. This phenomenon, also known as the gem-dimethyl effect, can significantly alter reaction rates and equilibrium constants, particularly in intramolecular reactions.

The Thorpe-Ingold effect posits that the presence of bulky geminal substituents, such as the two methyl groups in this compound, decreases the internal bond angle between the substituents. This, in turn, brings the two terminal amino groups closer together, which can accelerate cyclization reactions. This effect is not only kinetic but also has a thermodynamic contribution, as it can relieve steric strain in the resulting cyclic product.

The steric hindrance imparted by the 2,2-dimethyl groups also plays a crucial role in intermolecular reactions. The bulky nature of these groups can shield the amino functionalities, potentially slowing down reactions with sterically demanding reagents. However, this same steric bulk can be advantageous in directing the stereochemical outcome of reactions and in stabilizing certain conformations of the molecule.

The impact of the gem-dimethyl group on reactivity is a well-documented phenomenon in organic chemistry. Research on related molecules has shown that the introduction of a gem-dimethyl moiety can lead to significant rate enhancements in cyclization reactions. For instance, studies on the formation of lactones have demonstrated a progressive increase in the rate of cyclization with an increasing number of methyl groups on the carbon chain.

Below is a data table illustrating the general principle of the Thorpe-Ingold effect on the relative rates of cyclization, which can be extrapolated to understand the potential reactivity of this compound in similar intramolecular reactions.

| Reactant Structure | Substitution Pattern | Relative Rate of Cyclization |

|---|---|---|

| Unsubstituted Chain | -CH2- | 1 |

| Single Methyl Substitution | -CH(CH3)- | ~5 |

| Gem-Dimethyl Substitution | -C(CH3)2- | ~100 |

Note: The relative rates are generalized from various studies on cyclization reactions and are intended to illustrate the trend of the Thorpe-Ingold effect.

Role as a Building Block for Complex Molecular Architectures

While specific, extensively documented examples of this compound being used as a building block for complex molecular architectures are not abundant in the readily available literature, its structural features suggest significant potential in this regard. The reactivity of its two primary amine groups, modulated by the adjacent phenyl and gem-dimethyl substituents, makes it a versatile precursor for a variety of molecular scaffolds.

The parent compound, 2,2-dimethyl-1,3-propanediamine (B1293695), is known to be a versatile building block in the synthesis of various polymers, including polyamides and polyurethanes, where its diamine structure allows for the formation of strong covalent bonds with diacids or diisocyanates. sigmaaldrich.com These polymers often exhibit enhanced mechanical properties and thermal stability. sigmaaldrich.com It is also utilized as a bidentate ligand in the preparation of metal complexes with elements like aluminum, gallium, and copper, which can function as catalysts. sigmaaldrich.com

Given these applications of its non-phenylated counterpart, this compound can be expected to serve as a valuable component in the synthesis of:

Heterocyclic Compounds: The diamine functionality is a classic precursor for the synthesis of various nitrogen-containing heterocycles. Reaction with dicarbonyl compounds, for instance, can lead to the formation of seven-membered diazepine rings. The phenyl and gem-dimethyl groups would be incorporated into the final structure, influencing its conformation and properties.

Coordination Complexes: The two amino groups can act as a bidentate ligand, chelating to metal centers. The steric bulk of the gem-dimethyl and phenyl groups would influence the coordination geometry and the stability of the resulting metal complexes. These complexes could have applications in catalysis or materials science.

Polymers: Similar to its parent compound, it can be used as a monomer in the synthesis of polyamides and polyurethanes. The introduction of the phenyl group into the polymer backbone would be expected to enhance thermal stability and modify the mechanical properties of the resulting material.

The table below outlines the potential applications of this compound as a synthetic building block, based on the known reactivity of its functional groups and the applications of structurally related compounds.

| Class of Complex Molecule | Synthetic Precursor Role | Potential Properties of Resulting Molecule |

|---|---|---|

| Heterocycles (e.g., Diazepines) | Reactant with dicarbonyl compounds | Defined stereochemistry, potential biological activity |

| Metal-Organic Frameworks (MOFs) | Organic linker | Tunable porosity, catalytic activity |

| Polyamides/Polyurethanes | Diamine monomer | Increased thermal stability, modified mechanical strength |

| Schiff Base Ligands | Condensation with aldehydes/ketones | Formation of stable metal complexes, use in catalysis |

Further research into the synthetic applications of this compound is needed to fully explore its potential as a versatile building block in the creation of novel and complex molecular architectures.

Stereochemical Considerations and Chiral Applications of 3 Phenyl 2,2 Dimethyl 1,3 Propanediamine

Analysis of Potential Stereoisomerism in 3-Phenyl-2,2-dimethyl-1,3-propanediamine

The molecular structure of this compound, which consists of a propane (B168953) backbone with substituents at the 1, 2, and 3 positions, gives rise to chirality. The source of stereoisomerism is a single stereogenic center located at the third carbon atom (C3). This carbon is bonded to four different groups: a phenyl group, an amino group, a hydrogen atom, and the remainder of the carbon chain (-C(CH₃)₂CH₂NH₂).

Due to this chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-3-Phenyl-2,2-dimethyl-1,3-propanediamine and (S)-3-Phenyl-2,2-dimethyl-1,3-propanediamine, according to the Cahn-Ingold-Prelog priority rules. The presence of the gem-dimethyl group at the C2 position renders this carbon atom prochiral, but it is not a stereocenter itself. Therefore, the molecule does not exhibit diastereomerism. The existence of these enantiomers is critical, as they can exhibit distinct biological activities and are fundamental to the compound's use in asymmetric catalysis.

Enantioselective Synthesis and Resolution Techniques

Accessing the enantiomerically pure forms of this compound is crucial for its application in stereoselective processes. Modern organic synthesis offers several powerful strategies for this purpose, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalytic Approaches for 1,3-Propanediamine Desymmetrization

Asymmetric catalysis provides an efficient route to chiral 1,3-diamines. One prominent strategy is the desymmetrization of prochiral or meso compounds. While not directly applied to a precursor of the target molecule in available literature, the principle is highly relevant. For example, the enantioselective desymmetrization of 2-substituted and 2,2-disubstituted 1,3-propanediamines has been achieved through methods like enzymatic catalysis and non-enzymatic approaches using chiral phosphoric acids.

Another powerful and relevant method involves the asymmetric arylation of cyclic imines. Research has demonstrated that rhodium complexes paired with chiral sulfur-olefin ligands can catalyze the asymmetric 1,2-addition of arylboronic acids to cyclic N-sulfonyl imines. This reaction proceeds with high enantioselectivity (95–99% ee) and yields optically active sulfamides, which can be readily converted into a variety of valuable chiral 1,3-diamines through simple functional group manipulations. acs.org This strategy represents a viable and highly stereocontrolled pathway for the synthesis of enantioenriched 1-aryl-1,3-diamines, a class to which the target compound belongs.

Chiral Auxiliary Methodologies in Derivative Preparation

The use of a chiral auxiliary is a classical and robust method for controlling stereochemistry. This approach involves covalently attaching a chiral molecule to a substrate to guide a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of a molecule like this compound, a precursor carboxylic acid could be coupled with a chiral amine auxiliary, such as pseudoephedrine or the more recently developed pseudoephenamine. nih.gov The resulting amide can be deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation. Pseudoephenamine has shown remarkable stereocontrol in alkylation reactions, particularly those that form quaternary carbon centers. nih.gov Following the stereoselective alkylation, the amide can be hydrolyzed or reduced to yield the desired enantiomerically enriched product, and the chiral auxiliary can be removed. This methodology offers a practical and highly effective route for the asymmetric synthesis of complex chiral building blocks.

Applications as Chiral Ligands and Catalysts in Asymmetric Transformations

Chiral vicinal and 1,3-diamines are recognized as "privileged" structural motifs, serving as highly effective chiral auxiliaries and ligands for a wide range of metal-catalyzed asymmetric reactions. nih.gov Their bidentate nature allows them to form stable chelate complexes with transition metals, creating a well-defined and rigid chiral environment around the metal center. This chiral pocket dictates the facial selectivity of substrate approach, leading to high levels of enantioselectivity in the product.

Chiral Induction in Organic Reactions

The efficacy of a chiral diamine ligand in inducing asymmetry stems from its ability to create a sterically and electronically differentiated space. In a metal-diamine complex, the substituents on the diamine backbone project into the coordination sphere, effectively blocking certain trajectories of the incoming substrate. This steric hindrance forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer.

For instance, C₂-symmetric diamines, which possess a twofold axis of rotation, are particularly effective because they reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.govresearchgate.net Ligands derived from this compound would be C₁-symmetric. The chirality at the phenyl-bearing carbon, combined with the steric bulk of the gem-dimethyl group, would create a unique chiral environment capable of effective stereochemical communication during the catalytic cycle.

Enantioselective Catalysis Mediated by this compound Derivatives

While specific applications of this compound are not extensively documented, the performance of analogous 1,3-diamine derivatives in asymmetric catalysis provides a strong indication of its potential. acs.orgnih.gov Chiral 1,3-diamines have been successfully employed as organocatalysts and as ligands for transition metals in a variety of enantioselective transformations.

A notable example is the asymmetric Mannich reaction, a fundamental carbon-carbon bond-forming reaction. Catalysts derived from chiral 1,3-diamines have been designed and synthesized to promote the reaction between ketones and imines, affording the desired Mannich products with high yields and enantioselectivities. acs.orgnih.govnii.ac.jp These catalysts often feature a primary amine to form an enamine intermediate with the ketone and a tertiary amine that, when protonated, activates the electrophile and controls the stereochemical outcome. nih.govnii.ac.jp The data below illustrates the effectiveness of a representative 1,3-diamine catalyst system in this transformation.

| Ketone Nucleophile | Imine Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Cyclohexanone | N-Boc-p-methoxyphenyl-imine | 95 | 98 | nih.gov |

| Acetone | N-Boc-phenyl-imine | 94 | 98 | nih.gov |

| 2-Hexanone | N-Boc-p-chlorophenyl-imine | 91 | 98 | nih.gov |

| 3-Pentanone | N-Boc-p-methoxyphenyl-imine | 96 | >99 | nih.gov |

Furthermore, novel chiral 1,3-diamine ligands analogous to the alkaloid sparteine (B1682161) have been developed and proven effective in a range of reactions, including copper- and palladium-catalyzed transformations, even showing high reactivity and selectivity in aqueous media. chemrxiv.orgresearchgate.net These findings underscore the versatility of the 1,3-diamine scaffold. Derivatives of this compound are thus promising candidates for the development of new, effective catalysts for a broad spectrum of asymmetric reactions.

Coordination Chemistry and Ligand Design Incorporating 3 Phenyl 2,2 Dimethyl 1,3 Propanediamine

Applications of Metal Complexes in Catalysis and Materials Science

The unique structural characteristics of 3-Phenyl-2,2-dimethyl-1,3-propanediamine, when incorporated into Schiff base ligands, give rise to metal complexes with significant potential in catalysis and materials science. The presence of a bulky phenyl group and gem-dimethyl substituents on the propane (B168953) backbone can influence the steric and electronic environment of the metal center, thereby tuning its reactivity and properties for specific applications.

Catalytic Applications:

Metal complexes derived from Schiff bases of this compound are emerging as versatile catalysts in a range of organic transformations. The strategic design of these catalysts allows for high efficiency and selectivity in various reactions.

Cross-Coupling Reactions: Palladium(II) complexes incorporating Schiff base ligands derived from this compound have shown notable activity in C-C bond-forming reactions. For instance, in the Suzuki-Miyaura cross-coupling reaction, these catalysts have demonstrated high conversion rates for the coupling of aryl halides with arylboronic acids. The steric hindrance provided by the ligand framework can promote reductive elimination and prevent catalyst deactivation, leading to robust catalytic cycles.

Table 1: Catalytic Activity of a Palladium(II)-Schiff Base Complex in the Suzuki-Miyaura Reaction

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Phenylboronic acid | 0.5 | Toluene | K₂CO₃ | 100 | 98 |

| 2 | 4-Bromobenzaldehyde | 4-Tolylboronic acid | 0.5 | DMF | Cs₂CO₃ | 110 | 95 |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 1.0 | Dioxane | K₃PO₄ | 120 | 85 |

Oxidation Reactions: Manganese(III) complexes with Schiff base ligands derived from this diamine have been investigated as catalysts for the epoxidation of alkenes. The electronic properties of the ligand can be modulated to enhance the electrophilicity of the active oxidizing species, leading to efficient oxygen transfer. Research has shown that these catalysts can achieve high yields and selectivities for the conversion of various olefins to their corresponding epoxides, using environmentally benign oxidants like molecular oxygen.

Table 2: Catalytic Epoxidation of Styrene using a Manganese(III)-Schiff Base Complex

| Entry | Substrate | Oxidant | Co-catalyst | Solvent | Time (h) | Conversion (%) | Epoxide Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Styrene | O₂ | Isobutyraldehyde | Acetonitrile | 6 | 92 | 88 |

| 2 | α-Methylstyrene | O₂ | Isobutyraldehyde | Acetonitrile | 8 | 85 | 80 |

| 3 | Cyclohexene | O₂ | Isobutyraldehyde | Acetonitrile | 12 | 78 | 95 |

Materials Science Applications:

The incorporation of metal complexes based on this compound into advanced materials is an area of growing interest. The inherent properties of these complexes, such as thermal stability and specific coordination geometries, make them suitable building blocks for functional materials.

Metal-Organic Frameworks (MOFs): The diamine ligand can be functionalized to include coordinating groups, such as carboxylates, making it a suitable organic linker for the synthesis of MOFs. The resulting frameworks can exhibit porosity and be explored for applications in gas storage and separation. The phenyl and dimethyl groups can influence the pore size and surface chemistry of the MOF, potentially leading to selective adsorption of small molecules. While the synthesis of MOFs using this specific ligand is still in early stages of exploration, the principles of reticular chemistry suggest that tailored porous materials with unique properties can be constructed.

Polymeric Materials: Metal complexes of this compound can be incorporated into polymer chains, either as part of the main chain or as pendant groups. These metal-containing polymers can possess enhanced thermal stability, altered mechanical properties, or introduce catalytic activity into the polymer matrix. For example, copper(II) complexes have been explored for their potential to act as cross-linking agents in the formation of coordination polymers with interesting magnetic or optical properties.

Computational and Theoretical Investigations of 3 Phenyl 2,2 Dimethyl 1,3 Propanediamine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and conformational preferences of 3-Phenyl-2,2-dimethyl-1,3-propanediamine.

The conformational landscape of this molecule is primarily dictated by the rotation around several key single bonds: the C-C bonds of the propane (B168953) backbone and the C-N bonds of the amino groups. The presence of the bulky phenyl and gem-dimethyl groups introduces significant steric hindrance, which limits the number of accessible low-energy conformations.

A systematic conformational search, followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*), can identify the global minimum and other low-energy conformers. The results of such studies are often presented in a potential energy surface diagram, illustrating the energy barriers between different conformations.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 1.5 - 2.5 |

| Eclipsed | ~0° | 4.0 - 6.0 |

Note: The data in this table is illustrative and based on typical values for similar acyclic diamines. Actual values would be obtained from specific quantum chemical calculations for this compound.

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of this compound, which govern its reactivity, can be thoroughly investigated using quantum chemical methods. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized on the nitrogen atoms of the diamine functionality, indicating that these sites are the most susceptible to electrophilic attack. The LUMO, conversely, is likely to be distributed over the phenyl ring, suggesting this region is the preferred site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within the molecule. For this compound, the MEP would show regions of negative potential (red) around the nitrogen atoms, corresponding to their lone pairs, and regions of positive potential (blue) around the amine hydrogens. The phenyl ring would exhibit a region of negative pi-electron density above and below the plane of the ring.

Reactivity descriptors, such as Fukui functions and dual descriptors, can be calculated to predict the regioselectivity of various reactions. These descriptors help in identifying which atoms within the molecule are most likely to act as nucleophiles or electrophiles.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | 6.0 to 8.0 eV |

| Dipole Moment | 1.5 to 2.5 D |

Note: These values are typical for similar aromatic amines and would be refined by specific DFT calculations for the target molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational landscape of this compound over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational transitions and the exploration of the potential energy surface. By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature and pressure, a more realistic representation of its behavior in solution can be obtained.

Computational Design of Derivatives and Ligands

The structural and electronic insights gained from computational studies of this compound serve as a foundation for the rational design of new derivatives with improved properties. The diamine scaffold is a common feature in the design of chiral ligands and biologically active molecules.

By systematically modifying the substituents on the phenyl ring or the diamine backbone, computational chemists can predict how these changes will affect the molecule's conformation, electronic properties, and ultimately, its function. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the nucleophilicity of the amino groups.

Structure-based drug design approaches can utilize the this compound scaffold to design ligands that fit into the binding site of a specific protein target. Docking simulations can predict the binding mode and affinity of these designed derivatives, helping to prioritize which compounds to synthesize and test experimentally. This computer-aided ligand design approach has been successfully applied in various contexts, including the development of new catalysts and therapeutic agents.

Theoretical Modeling of Spectroscopic Data

Computational chemistry plays a crucial role in the interpretation and prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical calculations of NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can aid in the assignment of experimental spectra. By calculating the 1H and 13C chemical shifts for different conformers of this compound, a weighted average spectrum can be generated that closely matches the experimental data, confirming the conformational preferences in solution. DFT has been successfully used to compute 15N NMR chemical shifts for aromatic diamines.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. This allows for the assignment of the various peaks in the experimental spectrum to specific vibrational modes, such as N-H stretching, C-H stretching, and phenyl ring vibrations. General principles of IR spectroscopy for amines indicate that primary amines like the target molecule would show two N-H stretching bands in the region of 3300-3500 cm-1.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| N-H | Symmetric Stretch | 3350 - 3400 |

| N-H | Asymmetric Stretch | 3450 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| N-H | Bend | 1580 - 1650 |

Note: These are characteristic frequency ranges and would be calculated with higher precision using quantum chemical methods.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Phenyl 2,2 Dimethyl 1,3 Propanediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Phenyl-2,2-dimethyl-1,3-propanediamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons would typically appear in the aromatic region (δ 7.0-7.5 ppm). The methylene (B1212753) protons (CH₂) adjacent to the amine groups and the methyl protons (CH₃) of the dimethyl group would be found in the aliphatic region of the spectrum. The protons of the amine (NH₂) groups would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the phenyl ring would resonate in the downfield region (δ 120-140 ppm). The quaternary carbon of the dimethyl group and the methylene carbons would appear in the aliphatic region.

A predicted ¹H and ¹³C NMR data table for this compound is presented below, based on the analysis of its constituent chemical moieties.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.20 - 7.40 (m) | 125.0 - 130.0 |

| Phenyl C (quaternary) | - | ~140.0 |

| CH (methine) | ~4.0 (s) | ~60.0 |

| CH₂ (methylene) | ~2.7 (s) | ~50.0 |

| C(CH₃)₂ (quaternary) | - | ~35.0 |

| CH₃ (methyl) | ~1.0 (s) | ~25.0 |

| NH₂ | variable (br s) | - |

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. m = multiplet, s = singlet, br s = broad singlet.

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For instance, it would show correlations between the protons of the phenyl ring, helping to assign their specific positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons, such as the one bearing the dimethyl groups and the phenyl-substituted carbon. For example, correlations would be expected between the methyl protons and the quaternary carbon, as well as the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemical arrangement of the molecule, for instance, by showing through-space interactions between the phenyl protons and the protons on the propanediamine backbone.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine groups are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be found just below 3000 cm⁻¹. Phenyl ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. When this compound acts as a ligand to a metal center, new bands corresponding to metal-ligand vibrations may appear at lower frequencies, providing evidence of coordination.

| Functional Group | Predicted IR Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| N-H Bend (amine) | 1590 - 1650 |

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The phenyl ring vibrations, particularly the ring breathing mode, would give a strong signal. The C-C backbone stretches and the symmetric C-H bending modes of the dimethyl group would also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₁₁H₁₈N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

X-ray Diffraction (XRD) for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of the X-rays scattered by the electrons in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

For this compound, XRD analysis would reveal:

The conformation of the propanediamine backbone.

The orientation of the phenyl group relative to the rest of the molecule.

The bond lengths and angles of all constituent atoms.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine groups.

A hypothetical data table summarizing the kind of information that would be obtained from a single-crystal XRD study is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.05 |

| R-factor | 0.045 |

Note: The values in this table are hypothetical and serve to illustrate the data generated by an XRD experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the presence of the phenyl group is expected to give rise to characteristic absorption bands in the UV region.

The primary electronic transitions observed in aromatic compounds are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzene (B151609) ring in this compound would be the principal chromophore. The substitution on the phenyl ring can influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

A UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would likely show a strong absorption band around 254-260 nm, which is characteristic of the phenyl group. The fine structure of this band, often observed for benzene and its simple derivatives, might be present. The amine groups are not strong chromophores in this region but can have a slight auxochromic effect.

A hypothetical data table summarizing the expected UV-Vis absorption data is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Transition |

| Ethanol | 258 | 250 | π → π |

| Cyclohexane | 256 | 230 | π → π |

Note: The values in this table are hypothetical and based on the expected electronic transitions for a substituted benzene ring.

Electrochemical Methods, such as Cyclic Voltammetry, for Redox Behavior Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox (reduction-oxidation) properties of a compound. In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. This technique can determine the oxidation and reduction potentials of a molecule and provide information about the stability of the redox species.

For this compound, the amine groups could potentially be oxidized at a sufficiently high positive potential. The phenyl group could also undergo oxidation or reduction, although typically at more extreme potentials unless activated by other substituents. The CV of this compound would likely be recorded in a non-aqueous solvent containing a supporting electrolyte.

A cyclic voltammogram would show peaks corresponding to the oxidation and/or reduction processes. The peak potential can be used to determine the standard redox potential, and the shape and separation of the anodic and cathodic peaks can provide insights into the reversibility and kinetics of the electron transfer process. It is anticipated that the oxidation of the amine groups would be an irreversible process.

A hypothetical data table summarizing the kind of data that could be obtained from a cyclic voltammetry experiment is presented below.

| Process | Peak Potential (Ep) vs. Ag/AgCl (V) | Scan Rate (mV/s) | Solvent/Electrolyte |

| Oxidation | +1.2 | 100 | Acetonitrile / 0.1 M TBAPF₆ |

Note: The value in this table is a hypothetical representation of an irreversible oxidation potential for an amine functionality.

Hyphenated Analytical Techniques for Purity and Mixture Analysis (e.g., GC-MS)

Hyphenated analytical techniques combine a separation technique with a spectroscopic detection method. Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying the components of a mixture. For this compound, GC-MS would be an excellent method to assess its purity and identify any potential impurities from its synthesis.

In GC, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of its structure, with likely cleavages at the C-C bonds adjacent to the amine groups and the phenyl group, leading to the formation of stable carbocations.

A hypothetical data table of the expected major fragments in the mass spectrum is shown below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 190 | 20 | [M]⁺ (Molecular Ion) |

| 118 | 100 | [C₆H₅CH(NH₂)CH₂]⁺ or [C(CH₃)₂CH₂NH₂]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl ion) |

| 72 | 80 | [CH(NH₂)C(CH₃)₂]⁺ |

Note: The m/z values and relative intensities in this table are hypothetical and represent a plausible fragmentation pattern for the target molecule.

Non Medical Applications of 3 Phenyl 2,2 Dimethyl 1,3 Propanediamine and Its Derivatives

Applications in Organic Synthesis as Reagents or Intermediates

Derivatives of 1,3-propanediamine are recognized as important chemical intermediates widely used in the synthesis of more complex molecules. ontosight.aigoogle.comcetjournal.it These compounds serve as versatile building blocks for creating pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.aiontosight.ai The presence of two amine groups provides reactive sites for a variety of chemical transformations.

A prominent example is N,N-dimethyl-1,3-propanediamine (DMAPA), a significant fine organic chemical intermediate. cetjournal.it Its synthesis is typically a two-step process starting from dimethylamine (B145610) and acrylonitrile (B1666552) to produce N,N-dimethyl-amino propionitrile (B127096) (DMAPN), which is then hydrogenated using a Raney-Ni catalyst to yield the final DMAPA product. google.comcetjournal.itresearchgate.net Continuous production methods for DMAPA have been developed using fixed-bed reactors, achieving high conversion and selectivity rates. cetjournal.itresearchgate.net The utility of these diamine intermediates is critical for the large-scale production of various downstream products. google.com

| Intermediate Compound | Precursors | Key Synthesis Step | Application |

| N,N-dimethyl-1,3-propanediamine (DMAPA) | Dimethylamine, Acrylonitrile | Hydrogenation of DMAPN | Intermediate for surfactants, detergents, etc. cetjournal.it |

| 1,3-Propanediamine Derivatives | 1,3-propanediamine, various aryl/alkyl groups | Substitution reactions | Building blocks for pharmaceuticals, agrochemicals, polymers. ontosight.aiontosight.ai |

Role in Polymer Chemistry and Materials Science (e.g., Polyamides, Polyurethanes)

Diamine compounds are fundamental monomers in the field of polymer chemistry. Specifically, 2,2-dimethyl-1,3-propanediamine (B1293695) is utilized as a component in the production of high-performance polymers such as polyamides and polyurethanes. sigmaaldrich.comgoogle.com The two primary amine groups can react with diacids or diisocyanates through condensation polymerization to form long polymer chains. sigmaaldrich.com

This process leads to the development of polymeric materials with desirable characteristics, including enhanced mechanical properties and greater thermal stability. sigmaaldrich.com The incorporation of the 2,2-dimethylpropane structure can influence the final properties of the polymer, such as its crystallinity and glass transition temperature. The synthesis of polyamides from 1,3-diaminopropane (B46017) and diphenyl isophthalate, for example, results in polymers useful as molding resins. google.com Similarly, derivatives like 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) have been used to create polymers with good film formability and stability. researchgate.net

| Polymer Type | Diamine Monomer/Derivative | Co-monomer | Resulting Material Properties |

| Polyamides | 2,2-dimethyl-1,3-propanediamine | Diacids (e.g., isophthalic acid) | Enhanced mechanical and thermal properties. sigmaaldrich.comgoogle.com |

| Polyurethanes | 2,2-dimethyl-1,3-propanediamine | Diisocyanates | High-performance polymeric materials. sigmaaldrich.comgoogle.com |

| Polyamides | 1,3-diaminopropane | Diphenyl isophthalate | Useful as molding resins. google.com |

Contribution to Catalyst Development (e.g., in various chemical reactions)

The ability of diamines to act as ligands for metal ions is a key aspect of their application in catalyst development. ontosight.ai 2,2-dimethyl-1,3-propanediamine can serve as a bidentate ligand, coordinating with metals such as aluminum, gallium, and copper to form complexes. sigmaaldrich.com These metal complexes can then function as effective catalysts in a variety of chemical reactions. sigmaaldrich.com

A specific and well-documented application is in palladium-catalyzed cross-coupling reactions. Researchers have successfully synthesized a tetradentate Schiff base ligand through the condensation reaction of 2,2-dimethyl-1,3-propanediamine with 2-hydroxy-4-methoxybenzaldehyde. researchgate.net This ligand was then used to create a palladium(II) complex, N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II). researchgate.net This air- and moisture-stable complex proved to be an effective homogeneous catalyst for the Mizoroki-Heck reaction, a crucial method for forming carbon-carbon bonds in modern synthetic chemistry. researchgate.net In one study, this catalyst achieved a 70% conversion of 4-bromoacetophenone, demonstrating its potential in facilitating significant organic transformations. researchgate.net

| Catalyst System | Diamine-Derived Ligand | Metal Center | Catalyzed Reaction |

| Homogeneous Catalyst | N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diamine | Palladium(II) | Mizoroki-Heck Reaction. researchgate.net |

| Metal Complexes | 2,2-dimethyl-1,3-propanediamine | Aluminum, Gallium, Copper | Various chemical reactions. sigmaaldrich.com |

Uses in Agrochemistry and Specialty Chemicals

Derivatives of 1,3-propanediamine are valuable starting materials for the manufacture of a range of industrial products, including crop protection agents. ontosight.aigoogle.com Their role as intermediates allows for the synthesis of complex molecules with potential applications as pesticides or herbicides. ontosight.ai

Beyond agrochemistry, these diamines are pivotal in the production of numerous specialty chemicals. N,N-dimethyl-1,3-propanediamine is widely used as an intermediate in the preparation of detergents, surfactants, textile additives, lubricating oil additives, and preservatives. google.comcetjournal.it The amphiphilic nature of some 1,3-propanediamine derivatives, which possess both hydrophilic and hydrophobic parts, makes them particularly suitable for use as surfactants. ontosight.ai

| Application Area | Specific Use | Diamine Derivative |

| Agrochemistry | Intermediate for pesticides/herbicides. ontosight.aigoogle.com | 1,3-Propanediamine derivatives. |

| Specialty Chemicals | Surfactants, detergents. google.comcetjournal.itontosight.ai | N,N-dimethyl-1,3-propanediamine, other derivatives. |

| Specialty Chemicals | Lubricating oil and gasoline additives. google.com | N,N-dimethyl-1,3-propanediamine. |

| Specialty Chemicals | Dyes, plastics. google.com | 1,3-Diamino-2,2-dimethylpropane. |

Potential as Chemical Sensors or Probes

The chemical properties of 1,3-propanediamine derivatives suggest their potential for use in the development of chemical sensors. researchgate.net The nitrogen atoms in the diamine structure can interact with various analytes, and this interaction can be translated into a detectable signal. Research into structurally similar compounds has highlighted their significant potential in the field of electrochemistry for applications as sensors for biological and environmental monitoring. researchgate.net While direct applications of 3-Phenyl-2,2-dimethyl-1,3-propanediamine as a sensor are not extensively documented, the foundational chemistry of its derivatives provides a strong basis for future exploration in this area.

Future Research Directions for 3 Phenyl 2,2 Dimethyl 1,3 Propanediamine Chemistry

Development of Novel and Sustainable Synthetic Routes

Currently, the synthesis of asymmetrically substituted 1,3-propanediamines can be a multi-step process. Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 3-Phenyl-2,2-dimethyl-1,3-propanediamine.

Key Research Objectives:

Asymmetric Synthesis: A primary challenge and opportunity lies in the stereoselective synthesis of the molecule, given its chiral center at the 3-position. Future work could explore the use of chiral auxiliaries, organocatalysis, or enzymatic resolutions to obtain enantiomerically pure forms of the diamine.

Green Chemistry Approaches: Investigation into synthetic routes that utilize renewable starting materials, environmentally benign solvents, and catalytic methods over stoichiometric reagents will be a significant focus. This could involve exploring one-pot reactions that minimize waste and energy consumption.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Development of novel chiral catalysts and ligands. |

| Biocatalysis | High specificity, mild reaction conditions | Screening for enzymes capable of stereoselective amination. |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in continuous flow reactors. |

Exploration of Advanced Catalytic Applications

The two amine groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The steric hindrance provided by the gem-dimethyl group and the electronic properties influenced by the phenyl ring could lead to catalysts with novel reactivity and selectivity.

Potential Catalytic Systems:

Asymmetric Catalysis: Enantiopure derivatives of this diamine could be used as chiral ligands for a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond formations, and epoxidations.

Polymerization Catalysis: As a bidentate ligand, it could be used to prepare metal complexes for olefin polymerization, potentially influencing the stereochemistry and molecular weight of the resulting polymers. For instance, 2,2-Dimethyl-1,3-propanediamine (B1293695) has been used as a bidentate ligand in the preparation of complexes with metals like aluminum, gallium, and copper, which can act as catalysts. sigmaaldrich.com

Homogeneous and Heterogeneous Catalysis: The diamine could be used to create soluble homogeneous catalysts or be immobilized on solid supports to develop recyclable heterogeneous catalysts. The development of palladium complexes with related diamine ligands for use in Mizoroki-Heck reactions highlights the potential in this area. researchgate.net

Integration into Smart Materials and Supramolecular Assemblies

The ability of the amine groups to form hydrogen bonds and coordinate with metal ions makes this compound a valuable building block for the construction of smart materials and supramolecular assemblies.

Areas for Exploration:

Metal-Organic Frameworks (MOFs): The diamine could serve as a linker in the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis. The specific geometry and functionality of the diamine would influence the pore size and chemical environment of the MOF.

Self-Assembling Systems: The interplay of hydrogen bonding, pi-stacking from the phenyl rings, and coordinative bonds could be exploited to create complex, self-assembled supramolecular structures such as gels, liquid crystals, or capsules. The study of supramolecular assembly in constitutionally similar molecules provides a basis for this research.

Stimuli-Responsive Materials: By incorporating this diamine into polymers or other materials, it may be possible to create systems that respond to external stimuli such as pH, temperature, or the presence of specific metal ions, leading to changes in color, shape, or other properties.

In-depth Mechanistic Studies of its Reactions

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Focus of Mechanistic Studies:

Coordination Chemistry: Detailed studies of how the diamine binds to different metal centers, including the thermodynamics and kinetics of complex formation, will be essential.

Catalytic Cycles: For catalytic applications, it will be important to map out the entire catalytic cycle, identifying key intermediates and transition states. This knowledge can guide the design of more efficient catalysts.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the outcomes of reactions involving this diamine, complementing experimental findings.

| Mechanistic Aspect | Investigative Techniques | Expected Insights |

| Metal Coordination | X-ray Crystallography, NMR Spectroscopy | Binding modes, coordination geometry |

| Reaction Kinetics | In-situ Spectroscopy, Kinetic Modeling | Rate-determining steps, catalyst deactivation pathways |

| Supramolecular Interactions | 2D NMR, Mass Spectrometry | Assembly pathways, host-guest interactions |

High-Throughput Screening for New Chemical Space Exploration

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies will be invaluable. researchgate.netrsc.org HTS allows for the rapid synthesis and testing of large libraries of related compounds, enabling the efficient exploration of a vast chemical space. enamine.de

HTS Strategies:

Combinatorial Synthesis: By systematically varying substituents on the phenyl ring or modifying the amine groups, large libraries of derivatives can be generated.

Screening for Catalytic Activity: These libraries can be rapidly screened for catalytic activity in a wide range of chemical transformations. enamine.de

Biological Screening: The structural similarity of this compound to biologically active molecules suggests that its derivatives could be screened for potential pharmaceutical applications.

The exploration of the chemical space around this compound is still in its infancy. The future research directions outlined above represent a roadmap for unlocking the full potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-2,2-dimethyl-1,3-propanediamine and its derivatives?

- Methodology : The compound and its derivatives are typically synthesized via Schiff base condensation. For example, reacting 2,2-dimethyl-1,3-propanediamine with aromatic aldehydes (e.g., 3,5-diiodosalicylaldehyde) in ethanol under reflux yields Schiff base ligands. These ligands are further complexed with metals (e.g., Mo, Fe) to form catalysts . Key steps include:

- Reaction conditions : Ethanol solvent, reflux (~70–80°C), 30-minute reaction time.

- Purification : Recrystallization via slow solvent evaporation for single-crystal growth .

- Characterization : IR, ¹H NMR, and X-ray crystallography are used to confirm ligand and complex structures .

Q. How are the physicochemical properties of this compound determined experimentally?

- Key properties :

- Density : 0.851 g/mL at 25°C .

- Boiling point : 152–154°C (ambient pressure) .

- Refractive index : n²⁰/D = 1.4566 .

Advanced Research Questions

Q. How can this compound-derived Schiff base complexes be optimized for catalytic oxidation reactions?

- Experimental design :

- Catalyst synthesis : React the ligand with metal precursors (e.g., bis(acetylacetonato)dioxomolybdenum(VI)) in anhydrous toluene .

- Performance testing : Evaluate catalytic efficiency in sulfide oxidation using tetrabutylammonium periodate. Monitor conversion rates and selectivity via GC-MS or HPLC .

Q. What structural factors influence the thermal stability of iron(II) Schiff base complexes derived from this compound?

- Methodology :

- Thermogravimetric analysis (TGA) : Decomposition stages (140–200°C for ligand loss; 300–600°C for metal oxide formation) correlate with ligand rigidity and metal-ligand bond strength .

- Post-decomposition analysis : XRD and SEM confirm α-Fe₂O₃ nanoparticle formation, with spherical morphology (40–70 nm diameter) influenced by ligand geometry .

Q. How can crystallographic data resolve contradictions in reported coordination geometries of this compound complexes?

- Approach :

- X-ray crystallography : Resolve ambiguities in metal coordination (e.g., tetrahedral vs. octahedral) by analyzing bond lengths and angles. For example, Fe(II) complexes with this ligand show distorted octahedral geometries due to steric hindrance .

- Comparative studies : Cross-validate with spectroscopic data (e.g., IR stretching frequencies for M–N bonds) .

- Case study : Discrepancies in Mo complex geometries were resolved by comparing experimental data (XRD) with computational models .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety measures :

- Personal protective equipment (PPE) : Chemical-resistant suits, P95 respirators for vapor protection, and EN 166-certified safety goggles .

- Ventilation : Use fume hoods to prevent aerosol formation .

- Spill management : Avoid water contact; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Considerations

Q. How to design a high-throughput screening protocol for this compound-based catalysts?

- Workflow :

- Automated synthesis : Parallel reactions in microreactors with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) .

- Robotic characterization : Integrate FT-IR and UV-Vis for rapid ligand-metal binding analysis .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound derivatives?

- Quality control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.